molecular formula C16H7Br2NO2S B11215956 3-(1,3-benzothiazol-2-yl)-6,8-dibromo-2H-chromen-2-one

3-(1,3-benzothiazol-2-yl)-6,8-dibromo-2H-chromen-2-one

Katalognummer: B11215956
Molekulargewicht: 437.1 g/mol
InChI-Schlüssel: UUWYRKNXQYRCFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1,3-Benzothiazol-2-yl)-6,8-dibromo-2H-chromen-2-one is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring fused with a chromenone structure, and it is further substituted with bromine atoms at specific positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-6,8-dibromo-2H-chromen-2-one typically involves the condensation of 2-aminobenzothiazole with appropriate aldehydes or ketones, followed by bromination. One common method involves the reaction of 2-aminobenzothiazole with 6,8-dibromo-2H-chromen-2-one under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or dichloromethane, and the reaction mixture is heated to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as microwave irradiation and one-pot multicomponent reactions, can be employed to minimize waste and reduce the environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-6,8-dibromo-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Wirkmechanismus

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-6,8-dibromo-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(1,3-Benzothiazol-2-yl)-6,8-dibromo-2H-chromen-2-one stands out due to its unique combination of a benzothiazole ring and a chromenone structure, along with the presence of bromine atoms.

Eigenschaften

Molekularformel

C16H7Br2NO2S

Molekulargewicht

437.1 g/mol

IUPAC-Name

3-(1,3-benzothiazol-2-yl)-6,8-dibromochromen-2-one

InChI

InChI=1S/C16H7Br2NO2S/c17-9-5-8-6-10(16(20)21-14(8)11(18)7-9)15-19-12-3-1-2-4-13(12)22-15/h1-7H

InChI-Schlüssel

UUWYRKNXQYRCFD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC4=CC(=CC(=C4OC3=O)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.